molecular formula C7H4N4 B1331539 2-Aminopyridine-3,5-dicarbonitrile CAS No. 78473-10-6

2-Aminopyridine-3,5-dicarbonitrile

Cat. No. B1331539
CAS RN: 78473-10-6
M. Wt: 144.13 g/mol
InChI Key: YLZXGBMEWRIPQX-UHFFFAOYSA-N
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Description

2-Aminopyridine-3,5-dicarbonitrile is a chemical compound that serves as a key scaffold in the synthesis of various biologically active compounds. It has been identified as a mimic of dominant-negative prion protein mutants and has shown potential in inhibiting prion replication in cultured cells . This compound and its derivatives have garnered considerable interest due to their wide range of pharmaceutical, biological, and medicinal applications .

Synthesis Analysis

The synthesis of 2-aminopyridine-3,5-dicarbonitrile derivatives has been achieved through various environmentally friendly and cost-effective protocols. A one-pot synthesis method using aldehyde, malononitrile, and thiol with diethylamine as a catalyst at ambient temperature has been described, highlighting its green chemistry aspects . Ultrasound-promoted synthesis using ZrOCl2·8H2O/NaNH2 as the catalyst in an ionic liquid at room temperature has also been reported, which is an efficient and environmentally benign protocol . Additionally, a solvent-free synthesis method has been developed, which allows the formation of these derivatives under fusion conditions without the need for solvents or catalysts .

Molecular Structure Analysis

The molecular structure of 2-aminopyridine-3,5-dicarbonitrile derivatives is characterized by the presence of a pyridine ring substituted with amino and carbonitrile groups. This structure is considered a 'privileged scaffold' due to its potential therapeutic applications . The derivatives synthesized often contain additional substituents, such as aryl or alkyl groups, which can significantly influence their biological activity and pharmacokinetic profiles .

Chemical Reactions Analysis

2-Aminopyridine-3,5-dicarbonitrile derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, reactions with primary and secondary amines have been investigated, leading to the formation of guanidines and pyrido[2,3-d]pyrimidines . These transformations are facilitated by the reactive nature of the carbonitrile groups and the nucleophilic sites on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyridine-3,5-dicarbonitrile derivatives are influenced by their molecular structure and the nature of their substituents. These compounds have been found to exhibit corrosion inhibition efficiency, which increases with the concentration of the derivatives . The synthesis methods employed aim to achieve high yields and broad substrate functional group tolerance, indicating the stability and reactivity of these compounds under various conditions . The eco-compatible synthesis in aqueous micellar medium promoted by thiamine-hydrochloride further demonstrates the versatility of these compounds .

Scientific Research Applications

Prion Inhibition

2-Aminopyridine-3,5-dicarbonitrile compounds are notable for their role in prion research. They have been identified as mimetics of dominant-negative prion protein mutants and can inhibit prion replication in cultured cells. A study conducted by May et al. (2007) explored the structure-activity relationship of these compounds, identifying variants with significantly improved bioactivity against prion replication (May et al., 2007).

Alzheimer's and Neuronal Vascular Diseases

2-Aminopyridine-3,5-dicarbonitrile derivatives have been investigated for their potential in treating Alzheimer's and neuronal vascular diseases. Samadi et al. (2010) synthesized and evaluated the pharmacological properties of these molecules, finding them to be modest inhibitors of acetylcholinesterase and butyrylcholinesterase, which play key roles in Alzheimer's disease (Samadi et al., 2010).

Pharmaceutical and Medicinal Applications

The synthesis of novel 4-acyl-2-amino-6-sulfanylpyridine-3,5-dicarbonitriles, as reported by Grigor’ev et al. (2015), indicates the wide range of pharmaceutical, biological, and medicinal applications of these compounds. They are currently viewed as a 'privileged scaffold' due to their potential therapeutic applications (Grigor’ev et al., 2015).

Antibacterial Activity

Koszelewski et al. (2021) conducted a study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, exploring their potential as new antimicrobial drugs. The study emphasized finding the most biologically active structures against different types of Gram-stained bacteria (Koszelewski et al., 2021).

Corrosion Inhibition

2-Aminopyridine-3,5-dicarbonitrile derivatives have also been evaluated for their corrosion inhibition properties. Mahmoud and El-Sewedy (2018) synthesized a range of these derivatives and found them to have a significant inhibitory effect on corrosion (Mahmoud & El-Sewedy, 2018).

Safety And Hazards

2-Aminopyridine-3,5-dicarbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air and is toxic if swallowed . It is harmful in contact with skin and causes skin and eye irritation .

Future Directions

The derivatives of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold are widely used in the synthesis of biologically active compounds . Therefore, the future directions of 2-Aminopyridine-3,5-dicarbonitrile could involve further exploration of its potential uses in the synthesis of biologically active compounds .

properties

IUPAC Name

2-aminopyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZXGBMEWRIPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304375
Record name 2-Amino-3,5-dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20304375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopyridine-3,5-dicarbonitrile

CAS RN

78473-10-6
Record name 78473-10-6
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Record name 2-Amino-3,5-dicyanopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminopyridine-3,5-dicarbonitrile
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Synthesis routes and methods

Procedure details

2-Amino-3,5-dicyanopyridine (5) was prepared from 3 using the procedure described below for the preparation of 5 except that 5 was recrystallised from MeCN [methyl cyanide; acetonitrile) (instead of EtOH). The yield was 73% (7.00 g from 12.0 g (67.2 mmol) of 3] of product homogeneous on TLC (cyclohexane-EtOAc, 1:1); mp 220° C. dec; 1H NMR (Me2SO-d6) δ7.90 (s, NH2), 8.40 and 8.58 (two d, 4-H and 6H, J=2 Hz).
Name
Quantity
12 g
Type
reactant
Reaction Step One
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
BCH May, JA Zorn, J Witkop, J Sherrill… - Journal of medicinal …, 2007 - ACS Publications
2-Aminopyridine-3,5-dicarbonitrile compounds were previously identified as mimetics of dominant-negative prion protein mutants and inhibit prion replication in cultured cells. Here, we …
Number of citations: 143 pubs.acs.org
M Betti, D Catarzi, F Varano, M Falsini, K Varani… - European Journal of …, 2018 - Elsevier
A new series of amino-3,5-dicyanopyridines (3–28) as analogues of the adenosine hA 2B receptor agonist BAY60-6583 (compound 1) was synthesized. All the compounds that interact …
Number of citations: 40 www.sciencedirect.com
A Samadi, J Marco-Contelles, E Soriano… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis, molecular modeling, and pharmacological analysis of new multipotent simple, and readily available 2-aminopyridine-3,5-dicarbonitriles (3–20), and 2-chloropyridine-3,5-…
Number of citations: 61 www.sciencedirect.com
AA Grigor'ev, SV Karpov, YS Kayukov, MY Belikov… - Tetrahedron letters, 2015 - Elsevier
An efficient one-step synthesis of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been developed via the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols in …
Number of citations: 28 www.sciencedirect.com
M Betti, D Catarzi, F Varano, M Falsini… - Journal of Medicinal …, 2019 - ACS Publications
A new series of amino-3,5-dicyanopyridines (1–31) was synthesized and biologically evaluated in order to further investigate the potential of this scaffold to obtain adenosine receptor (…
Number of citations: 18 pubs.acs.org
AA Grigor'ev, NV Shtyrlin, RR Gabbasova… - Synthetic …, 2018 - Taylor & Francis
A library of 29 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles functionalized with a pyridoxine moiety was synthesized using a three-component one-pot reaction of aldehyde derivative …
Number of citations: 21 www.tandfonline.com
A Samadi, C Valderas, C De Los Ríos, A Bastida… - Bioorganic & medicinal …, 2011 - Elsevier
The synthesis, biological assessment, and molecular modelling of new tacrine analogues 11–22 is described. Compounds 11–22 have been obtained by Friedländer-type reaction of 2-…
Number of citations: 61 www.sciencedirect.com
H Kotakommula, V Chintala, SS Nannapaneni… - Journal of Molecular …, 2024 - Elsevier
The search of new approaches / strategies for the identification of potential anticancer agents prompted us to focus on SIRT1, which is considered as an emerging pharmacological …
Number of citations: 0 www.sciencedirect.com
QX Zi, SJ Yan, CL Yang, K Li, J Lin - ACS omega, 2019 - ACS Publications
A novel approach has been developed for the synthesis of three kinds of highly functionalized 2-aminopyridine derivatives (APDs) through a three-component reaction of 1,1-…
Number of citations: 3 pubs.acs.org
K Venko, Š Župerl, M Novič - Molecular diversity, 2014 - Springer
We have developed computational structure–activity models for the prediction of antiprion activity of compounds with known molecular structure. The aim is to apply the developed …
Number of citations: 14 link.springer.com

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